Cas no 73464-47-8 (1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-)
![1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- structure](https://it.kuujia.com/scimg/cas/73464-47-8x500.png)
73464-47-8 structure
Nome del prodotto:1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
- (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene
- beta-gurjunene
- U3RZ4VEY86
- 73464-47-8
- (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-Decahydro-1,1,4-trimethyl-7-methylene-1H-cycloprop(e)azulene
- (1AR,4R,4AR,7AR,7BR)-DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-1H-CYCLOPROP(E)AZULENE
- (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
- DTXSID40994212
- 1H-CYCLOPROP(E)AZULENE, DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-, (1AR,4R,4AR,7AR,7BR)-
- CHEBI:80940
- C17120
- 1H-Cycloprop(e)azulene, decahydro-1,1,4-trimethyl-7-methylene-, (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-
- Q27154913
- 1,1,4-Trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
- UNII-U3RZ4VEY86
-
- Inchi: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1
- Chiave InChI: IRCZVRWQUNZGSH-DKTYCGPESA-N
- Sorrisi: CC1CCC2C(C2(C)C)C3C1CCC3=C
Proprietà calcolate
- Massa esatta: 204.188
- Massa monoisotopica: 204.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 299
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Densità: 0.93
- Punto di ebollizione: 258.1°C at 760 mmHg
- Punto di infiammabilità: 106.5°C
- Indice di rifrazione: 1.505
1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- Letteratura correlata
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
73464-47-8 (1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-) Prodotti correlati
- 25246-27-9(1H-Cycloprop[e]azulene,decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aS,7R,7aR,7bS)-)
- 2009-00-9(Bicyclo[3.1.0]hexane,4-methylene-1-(1-methylethyl)-, (1R,5R)-)
- 10408-16-9((-)-Sabinene)
- 3387-41-5(Sabinene)
- 1349717-67-4(4-(Oxetan-3-yloxy)-3-(trifluoromethyl)-phenylmethanamine)
- 2229600-51-3(tert-butyl 3-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate)
- 2309457-28-9(Tert-butyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetate)
- 2138102-40-4(2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid)
- 2171438-86-9((2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 56935-77-4(2-(2,2,2-trifluoroethoxy)benzonitrile)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
